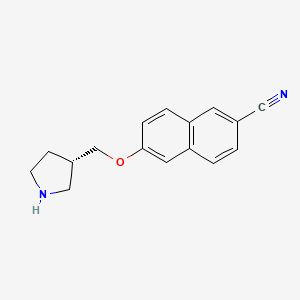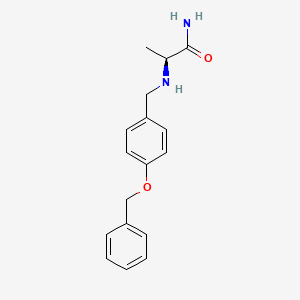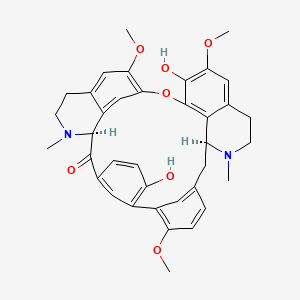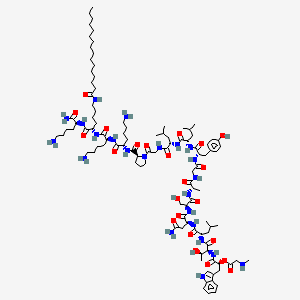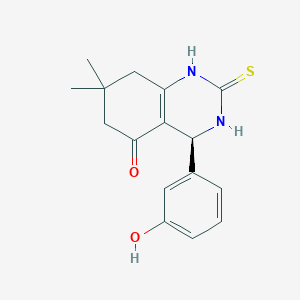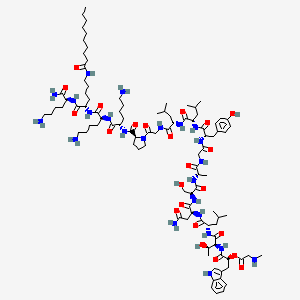
(Sar)WTLNSAGYLLGPKK(Lys-decanoyl)K
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Sar)WTLNSAGYLLGPKK(Lys-decanoyl)K is a synthetic peptide compound with a molecular formula of C98H161N23O23The compound is characterized by its unique structure, which includes a decanoyl group attached to the lysine residue, and a sarcosine (Sar) residue at the N-terminus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Sar)WTLNSAGYLLGPKK(Lys-decanoyl)K typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. The decanoyl group is introduced through acylation of the lysine residue, and the sarcosine residue is incorporated at the N-terminus .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
(Sar)WTLNSAGYLLGPKK(Lys-decanoyl)K can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Acyl chlorides or anhydrides for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .
Aplicaciones Científicas De Investigación
(Sar)WTLNSAGYLLGPKK(Lys-decanoyl)K has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in modulating biological processes, such as receptor binding and signal transduction.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of (Sar)WTLNSAGYLLGPKK(Lys-decanoyl)K involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it has been shown to displace europium-labeled galanin from the human recombinant GalR2 receptor, indicating its potential role in modulating galanin receptor activity .
Comparación Con Compuestos Similares
(Sar)WTLNSAGYLLGPKK(Lys-decanoyl)K can be compared with other similar peptide compounds, such as:
Galanin analogues: These compounds share structural similarities with this compound and are investigated for their potential in modulating galanin receptor activity.
Lipoamino acid-modified peptides: These peptides contain lipid modifications similar to the decanoyl group in this compound and are studied for their enhanced stability and bioactivity.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological and chemical properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C98H161N23O23 |
|---|---|
Peso molecular |
2029.5 g/mol |
Nombre IUPAC |
[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-(decanoylamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl] 2-(methylamino)acetate |
InChI |
InChI=1S/C98H161N23O23/c1-11-12-13-14-15-16-17-36-80(126)105-44-27-23-34-69(88(133)111-67(85(103)130)31-20-24-41-99)113-89(134)68(32-21-25-42-100)112-90(135)70(33-22-26-43-101)114-96(141)77-35-28-45-121(77)82(128)54-108-87(132)71(46-57(2)3)115-91(136)72(47-58(4)5)116-93(138)74(49-62-37-39-64(124)40-38-62)110-81(127)53-107-86(131)60(8)109-95(140)76(56-122)119-94(139)75(51-79(102)125)117-92(137)73(48-59(6)7)118-98(143)84(61(9)123)120-97(142)78(144-83(129)55-104-10)50-63-52-106-66-30-19-18-29-65(63)66/h18-19,29-30,37-40,52,57-61,67-78,84,104,106,122-124H,11-17,20-28,31-36,41-51,53-56,99-101H2,1-10H3,(H2,102,125)(H2,103,130)(H,105,126)(H,107,131)(H,108,132)(H,109,140)(H,110,127)(H,111,133)(H,112,135)(H,113,134)(H,114,141)(H,115,136)(H,116,138)(H,117,137)(H,118,143)(H,119,139)(H,120,142)/t60-,61+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,84-/m0/s1 |
Clave InChI |
PSJWDZZPEFDHOW-QSNPNBGOSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)OC(=O)CNC |
SMILES canónico |
CCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)OC(=O)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



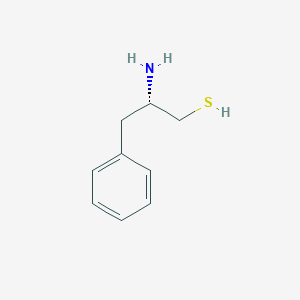
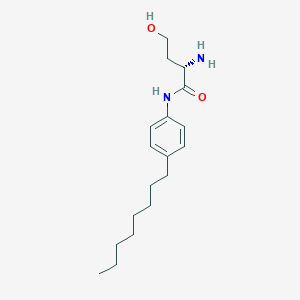
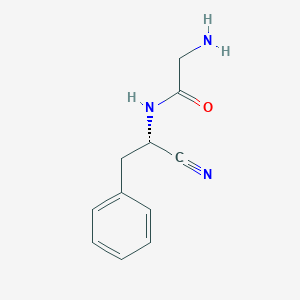
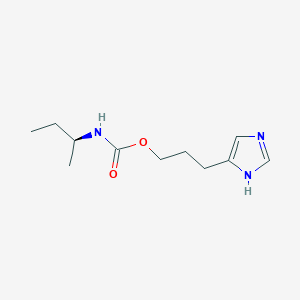
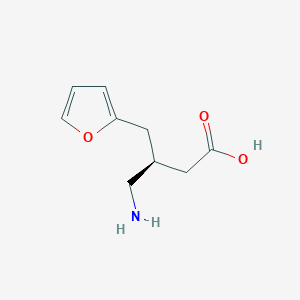
![(S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10838731.png)
